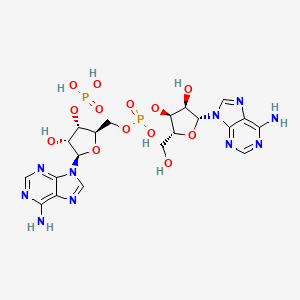![molecular formula C13H20ClN3O3 B13730079 diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride CAS No. 1910-60-7](/img/structure/B13730079.png)
diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is a heterocyclic organic compound with the molecular formula C₁₃H₂₀ClN₃O₃ and a molecular weight of 301.769 g/mol . It is also known by several synonyms, including benzamide, N-(2-(diethylamino)ethyl)-o-nitro-, hydrochloride . This compound is primarily used in experimental and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride typically involves the reaction of diethylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product is diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium;chloride.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Applications De Recherche Scientifique
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-2-[(2-nitrobenzoyl)amino]ethanaminium chloride
- Diethyl-[2-[(2-aminobenzoyl)amino]ethyl]azanium chloride
Uniqueness
Diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride is unique due to its specific structural features, such as the presence of both diethylamino and nitrobenzoyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1910-60-7 |
|---|---|
Formule moléculaire |
C13H20ClN3O3 |
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
Clé InChI |
FXWBTUSZPPYFRK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)




![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)




![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)



